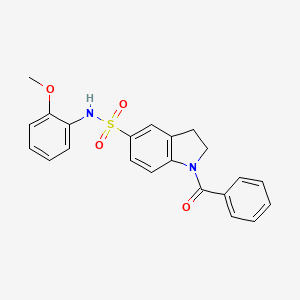![molecular formula C17H14F3N3O2S B7695557 4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B7695557.png)
4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]butanamide is a complex organic compound that incorporates a thiophene ring, an oxadiazole ring, and a trifluoromethylphenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of these functional groups suggests that it may exhibit a range of biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the trifluoromethylphenyl ring.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving thiophene and oxadiazole derivatives.
作用機序
The mechanism of action of 4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]butanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. For instance, oxadiazole derivatives have been shown to affect acetylcholine receptors, which could be relevant for its biological activity . The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
Tioxazafen: A 1,2,4-oxadiazole derivative with nematicidal activity.
Thiophene Derivatives: Compounds like tioconazole and dorzolamide, which contain the thiophene nucleus and exhibit various therapeutic properties.
Uniqueness
4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the trifluoromethyl group, in particular, may enhance its pharmacokinetic profile compared to other similar compounds.
特性
IUPAC Name |
4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)11-4-1-5-12(10-11)21-14(24)7-2-8-15-22-16(23-25-15)13-6-3-9-26-13/h1,3-6,9-10H,2,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNIEGUPMBKRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
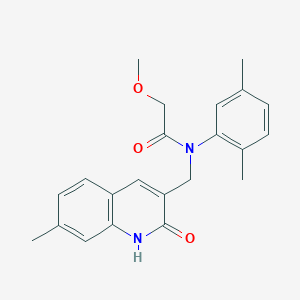
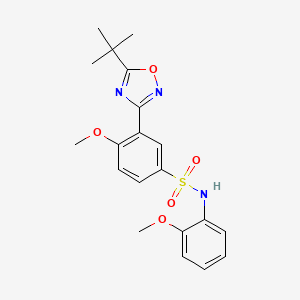
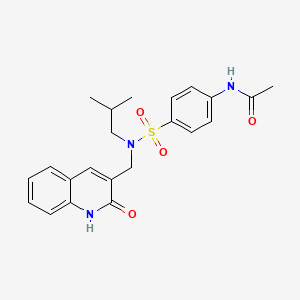
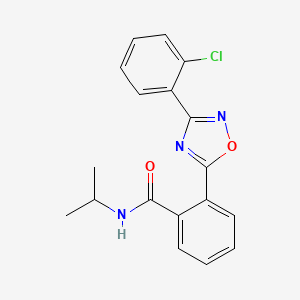
![N-(furan-2-ylmethyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7695515.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
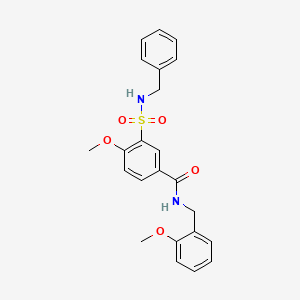
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide](/img/structure/B7695535.png)
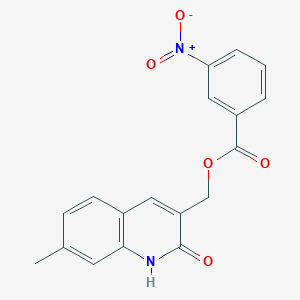
![1-BENZOYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B7695548.png)
![N-[(4-Methylphenyl)methyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7695549.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide](/img/structure/B7695564.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7695574.png)
